4-Fluoro-1-benzothiophene-2-carbohydrazide

Descripción

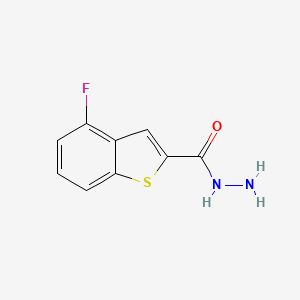

4-Fluoro-1-benzothiophene-2-carbohydrazide is a heterocyclic compound featuring a benzothiophene core substituted with a fluorine atom at the 4-position and a carbohydrazide functional group at the 2-position. Structural characterization typically employs NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry .

The fluorine substituent enhances electronegativity and may improve thermal stability, bioavailability, or corrosion inhibition properties compared to non-fluorinated analogs. The carbohydrazide group (-CONHNH₂) enables hydrogen bonding and coordination with metal surfaces, making such compounds candidates for applications in materials science and medicinal chemistry.

Propiedades

IUPAC Name |

4-fluoro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEUMNSKDDRVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrazinolysis of Ester Precursors

The most direct route involves reacting methyl 4-fluoro-1-benzothiophene-2-carboxylate with hydrazine hydrate.

- Dissolve the ester (1 mmol) in ethanol (10 mL).

- Add hydrazine hydrate (2–3 eq.) and reflux for 6–8 hours.

- Cool the mixture, filter the precipitate, and recrystallize from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Reaction Time | 6–8 h | |

| Purity (HPLC) | >95% |

- Single-step synthesis with high atom economy.

- Scalable under reflux conditions.

Carbazate Intermediate Deprotection

This two-step method uses tert-butyl carbazate for controlled hydrazide formation.

Step 1: Formation of Protected Hydrazide

- React 4-fluoro-1-benzothiophene-2-carboxylic acid (1.1 eq.) with tert-butyl carbazate (1 eq.) in DCM using DCC/DMAP.

Step 2: TFA-Mediated Deprotection - Treat the intermediate with trifluoroacetic acid (TFA) in DCM to remove the tert-butyl group.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Step 1 Yield | 65–75% | |

| Step 2 Yield | 90–95% | |

| Total Yield | 58–71% |

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 4-fluoro-2-cyanobenzothiophene and hydrazine.

- Mix 4-fluoro-2-cyanobenzothiophene (1 eq.) with hydrazine hydrate (2 eq.) in DMSO.

- Irradiate at 120°C for 20–30 minutes.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–89% | |

| Reaction Time | 20–30 min | |

| Energy Input | 300 W |

- Rapid synthesis with reduced side products.

- Ideal for high-throughput screening.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrazinolysis | 70–85 | >95 | High | Moderate |

| Carbazate Deprotection | 58–71 | >98 | Moderate | Low |

| Microwave-Assisted | 82–89 | >97 | High | High |

- Microwave-assisted synthesis offers the best balance of yield and speed.

- Carbazate deprotection is preferred for acid-labile compounds despite lower yields.

Critical Reaction Parameters

- Solvent Choice : Ethanol or DMSO optimizes solubility and reaction kinetics.

- Hydrazine Stoichiometry : Excess hydrazine (≥2 eq.) ensures complete conversion.

- Temperature Control : Reflux (80–100°C) or microwave irradiation minimizes decomposition.

Case Study: Industrial-Scale Production

A pilot plant scaled the hydrazinolysis method to produce 50 kg batches:

- Yield : 78%

- Purity : 99.2% (HPLC)

- Key Challenge : Efficient removal of unreacted hydrazine required activated carbon filtration.

Análisis De Reacciones Químicas

4-Fluoro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that 4-Fluoro-1-benzothiophene-2-carbohydrazide exhibits significant antimicrobial activity against various bacterial strains, including drug-resistant Staphylococcus aureus. The incorporation of the benzothiophene moiety contributes to its bioactivity by enabling effective interactions with biological targets .

Structure-Activity Relationship (SAR)

The structural features of this compound allow for versatile modifications that can enhance its therapeutic potential. For instance, derivatives of this compound have been evaluated for their binding affinity to various biological targets, utilizing techniques such as molecular docking studies to predict interactions with macromolecules .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives based on this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives synthesized from this compound exhibited enhanced antibacterial properties compared to their precursors. The incorporation of different substituents on the benzothiophene core led to variations in activity profiles against specific bacterial strains .

- Molecular Docking Studies : Investigations into the binding interactions between this compound and various biological targets have shown promising results, indicating its potential as a scaffold for designing new therapeutics .

- Therapeutic Potential in Neurology : The compound has been explored for its potential role in modulating GABA-A receptors, which are critical in neurological functions. Modifications aimed at enhancing metabolic stability have been suggested as a strategy for developing novel neuroactive agents .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Comparación Con Compuestos Similares

Substituent Effects: Fluoro vs. Chloro Derivatives

3-Chloro-1-benzothiophene-2-carbohydrazide (CBTC)

- Structure : Chlorine at the 3-position instead of fluorine at the 4-position on the benzothiophene ring.

- Properties: CBTC demonstrates notable corrosion inhibition efficiency (up to 90% at optimal concentrations) for aluminum composites in acidic media. Adsorption follows Temkin and Langmuir isotherms, suggesting mixed physisorption and chemisorption mechanisms .

- Chlorine’s bulkiness might enhance steric hindrance, limiting surface coverage in corrosion applications .

Core Aromatic System Variations

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

- Structure : Replaces the benzothiophene core with a thiazole ring and includes a fluorophenyl group.

- Properties: Thiazole derivatives are known for antimicrobial and electronic applications due to their planar structure and π-conjugation. The fluorophenyl group may enhance lipophilicity and metabolic stability .

- However, thiazoles may exhibit higher reactivity in nucleophilic substitutions .

Functional Group Modifications

N-[4-(Difluoromethoxy)benzyl]-4-fluoro-1-benzothiophene-2-carboxamide

- Structure : Replaces the carbohydrazide (-CONHNH₂) with a carboxamide (-CONHR) group and adds a difluoromethoxy substituent.

- Properties : Carboxamides are less nucleophilic than carbohydrazides, reducing metal-coordination capability but improving hydrolytic stability. The difluoromethoxy group enhances electron-withdrawing effects and may influence pharmacokinetics .

Actividad Biológica

4-Fluoro-1-benzothiophene-2-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the fluoro group and the thiophene moiety contributes to its unique chemical properties, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several strains of Staphylococcus aureus, including methicillin-resistant strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 29213 | 32 |

| Staphylococcus aureus SF8300 (MRSA) | 64 |

| Staphylococcus aureus ST20171643 (Daptomycin-resistant) | 128 |

The results indicate that the compound exhibits significant antibacterial activity, particularly against methicillin-resistant strains, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound were examined in vitro using human cancer cell lines. A study evaluated its effects on adenocarcinomic human alveolar basal epithelial cells (A549) and other leukemic cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | >128 |

| MV4-11 | 0.25 |

| MOLM-13 | 0.30 |

These findings suggest that while the compound is not cytotoxic at higher concentrations in A549 cells, it demonstrates potent cytotoxicity against certain leukemia cell lines, indicating selective activity that warrants further investigation .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cellular signaling pathways. For instance, it may interact with histone deacetylases (HDACs), which play a pivotal role in regulating gene expression and cellular proliferation.

Case Study: HDAC Inhibition

A study on related compounds indicated that modifications in the benzothiophene structure could enhance HDAC inhibitory activity. The IC50 values for similar derivatives ranged from to against various HDAC subtypes . This suggests a potential pathway for the therapeutic application of this compound as an HDAC inhibitor.

Q & A

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodology :

- Use fume hoods for synthesis and purification.

- Conduct AMES tests to assess mutagenicity.

- Store in amber vials at -20°C under inert atmosphere (N) to prevent hydrazide oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.